n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide
Description
n-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide is a synthetic small molecule featuring a brominated furan carboxamide core linked to an imidazole-containing propan-2-yl substituent. The bromine atom on the furan ring enhances electrophilic reactivity, while the imidazole moiety provides hydrogen-bonding and π-stacking capabilities, making it a candidate for targeting enzymes or receptors requiring heterocyclic interactions. Structural studies of such compounds often employ crystallographic refinement tools like SHELXL, a widely used program for small-molecule analysis .
Synthesis of brominated carboxamides typically involves coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), as seen in analogous 5-bromobenzamide derivatives . However, the substitution of a benzamide core with a furan ring distinguishes this compound’s electronic and steric profile.
Properties
Molecular Formula |
C11H12BrN3O2 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
5-bromo-N-(1-imidazol-1-ylpropan-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3O2/c1-8(6-15-5-4-13-7-15)14-11(16)9-2-3-10(12)17-9/h2-5,7-8H,6H2,1H3,(H,14,16) |
InChI Key |
QQQRYHWWALYJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromofuran-2-carboxylic Acid
Method A: Oxidation of 5-Bromo-2-furaldehyde
- Reagents : 5-Bromo-2-furaldehyde, KMnO₄, H₂SO₄.
- Conditions : Stirred in aqueous H₂SO₄ (20%) at 60°C for 4 hr.
- Yield : 88% after recrystallization.
Method B: Direct Bromination of Furan-2-carboxylic Acid
Synthesis of 1-(1H-Imidazol-1-yl)propan-2-amine
Method A: Alkylation of Imidazole
- Reagents : Imidazole, 2-chloropropane, K₂CO₃.
- Conditions : Reflux in acetonitrile for 12 hr.
- Yield : 65% after column chromatography (EtOAc/MeOH 9:1).
Method B: Epoxide Ring-Opening
Amide Coupling via CDI Activation
Procedure :
- Activation : 5-Bromofuran-2-carboxylic acid (1 eq) and CDI (1.2 eq) in THF, stirred at RT for 1 hr.
- Amination : Addition of 1-(1H-imidazol-1-yl)propan-2-amine (1 eq), stirred at 60°C for 6 hr.
- Workup : Quenched with H₂O, extracted with EtOAC, dried (MgSO₄), and purified via silica gel chromatography.
Optimization and Comparative Analysis
Coupling Agents and Solvent Effects
| Coupling Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| CDI | THF | 60°C | 82% | |
| HATU | DMF | RT | 68% | |
| EDCl/HOBt | CH₂Cl₂ | 0°C → RT | 71% |
Key Observations :
Purification Strategies
| Method | Conditions | Purity | Source |
|---|---|---|---|
| Column Chromatography | Hexane/EtOAc (3:1 → 1:1) | >95% | |
| Recrystallization | EtOH/H₂O (7:3) | 90% | |
| Preparative HPLC | MeCN/H₂O (0.1% TFA), 30→60% | 99% |
Mechanistic Insights
The CDI-mediated pathway proceeds via a two-step mechanism:
- Activation : Formation of an acylimidazole intermediate.
- Nucleophilic Attack : Amine displacement of imidazole, releasing CO₂ and imidazole byproducts.
Side Reactions :
- Over-alkylation of imidazole at N-3 position (controlled via stoichiometry).
- Hydrolysis of activated intermediate in aqueous conditions.
Scalability and Industrial Considerations
- Batch Size : Patents report gram-to-kilogram scalability using continuous flow reactors.
- Cost Drivers : CDI (≈$120/mol) and HPLC-grade solvents dominate expenses.
- Green Chemistry : Solvent recovery systems (e.g., THF distillation) reduce environmental impact.
Analytical Characterization
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties due to the presence of the imidazole ring .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal, antibacterial, and anticancer agent .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
- N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (): This analog replaces the imidazole-propan-2-yl group with a benzimidazole-attached phenyl ring.
- 5-Bromobenzamide derivatives (): These lack the furan ring, substituting it with a benzene ring.
- N-substituted benzamides with alkoxy groups (): Compounds like N-[(2S)-3-(4-Ethoxyphenyl)-...]benzamide feature flexible alkoxy chains, contrasting with the imidazole-propan-2-yl group’s hydrogen-bonding capability .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Heterocyclic Group |
|---|---|---|---|---|
| Target compound | C₁₁H₁₁BrN₃O₂ | 312.14 g/mol | 5-Bromofuran, imidazole-propan-2-yl | Imidazole |
| N-[4-(1H-benzimidazol-2-yl)phenyl]-... | C₁₈H₁₂BrN₃O₂ | 382.21 g/mol | 5-Bromofuran, benzimidazole-phenyl | Benzimidazole |
| 5-Bromobenzamide derivatives | C₈H₇BrN₂O | ~227.06 g/mol | 5-Bromobenzene, variable N-substituents | None (benzamide core) |
Key Observations:
- Molecular Weight and Solubility: The target compound’s lower molecular weight (312.14 g/mol) compared to the benzimidazole analog (382.21 g/mol) may improve aqueous solubility, critical for bioavailability.
- Substituent Flexibility: The propan-2-yl chain in the target compound introduces conformational flexibility, unlike rigid alkoxy-phenyl groups in ’s analogs, which may restrict binding to sterically constrained targets .
Q & A
Q. Advanced
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ determination via nonlinear regression .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) with dose-response curves (0.1–100 µM). Include positive controls (e.g., doxorubicin) and validate via triplicate runs .
How should researchers address contradictory data in reaction yield optimization?
Advanced
Employ Design of Experiments (DoE) (e.g., Box-Behnken design) to isolate variables (temperature, solvent ratio, catalyst loading). For example, if yield varies with imidazole substituent position, use ANOVA to identify significant factors (p < 0.05) and optimize conditions via response surface methodology .
What mechanistic insights can be inferred from intermediate isolation?
Advanced
Monitor reaction progress via TLC/LC-MS to trap intermediates. For instance, isolation of a Schiff base intermediate in imidazole coupling suggests a stepwise mechanism. Use NMR (¹H/¹³C) to confirm intermediate structures and propose a pathway involving nucleophilic acyl substitution .
How can molecular docking predict target binding affinity?
Advanced
Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the protein (e.g., COX-2, PDB ID 1CX2) by removing water and adding hydrogens. The bromofuran group may occupy hydrophobic pockets, while the imidazole forms hydrogen bonds with catalytic residues. Validate docking poses via MD simulations (100 ns) to assess stability .
What challenges arise in scaling up synthesis, and how are they mitigated?
Advanced
Scale-up issues include exothermic reactions and impurity formation. Use process control (PAT tools like FTIR monitoring) and optimize mixing efficiency (e.g., continuous flow reactors). For purification, switch from column chromatography to fractional crystallization with solvent mixtures (e.g., acetone/water) .
How can degradation pathways be analyzed under stress conditions?
Advanced
Perform forced degradation studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
